molecular formula C10H8BrClN2O B13677659 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol

2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol

Cat. No.: B13677659
M. Wt: 287.54 g/mol
InChI Key: VQRCZAHFLKUSNU-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol is a halogen-substituted imidazole derivative characterized by a methanol group at position 5 of the imidazole ring and a 5-bromo-2-chlorophenyl substituent at position 2 . It has a molecular formula of C 10 H 8 BrClN 2 O and a molecular weight of 287.54 g/mol . The compound's core structure shares features with other pharmacologically active imidazoles. For instance, Losartan, an antihypertensive drug, contains an imidazole-5-methanol core but differs in its substituents . This structural similarity suggests potential value in medicinal chemistry research, particularly in the design and synthesis of new therapeutic agents. Imidazole derivatives are prominent in medicinal chemistry due to their vast array of biological effects and are key components in drugs for treating conditions like hypertension . The presence of halogen atoms (bromine and chlorine) on the phenyl ring is a common feature in drug design, as it can enhance binding affinity and metabolic stability . Beyond pharmaceutical applications, structurally related benzimidazole and imidazole derivatives are being actively investigated for their potential in material science. Recent scientific literature highlights that such compounds, when synthesized via methods like copper-catalyzed N-arylation, show promise in the development of materials with non-linear optical (NLO) properties . These NLO materials are critical for applications in telecommunication, optical information processing, and optical computing . The synthetic approaches for this compound and its analogs can involve condensation reactions and copper-catalyzed N-arylation of imidazole precursors with aryl boronic acids under mild conditions . The methanol group at the 5-position can be introduced through oxidation or reduction strategies from suitable precursors, such as methyl-substituted imidazoles . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C10H8BrClN2O

Molecular Weight

287.54 g/mol

IUPAC Name

[2-(5-bromo-2-chlorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8BrClN2O/c11-6-1-2-9(12)8(3-6)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

VQRCZAHFLKUSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC=C(N2)CO)Cl

Origin of Product

United States

Preparation Methods

Imidazole Core Synthesis

Imidazole derivatives are commonly synthesized via condensation reactions involving aldehydes, amines, and other suitable precursors. For example, the preparation of substituted benzimidazoles or imidazoles often uses copper-catalyzed N-arylation reactions with aryl boronic acids under mild conditions.

Functionalization at the 5-Position to Introduce Methanol Group

The 5-methanol substituent on the imidazole ring can be introduced by oxidation or reduction strategies starting from suitable precursors. For instance, oxidation of methyl-substituted imidazoles to carboxylic acids followed by reduction or selective hydroxymethylation can yield the 5-methanol group.

Detailed Preparation Methods

Copper-Catalyzed N-Arylation of 2-Aminobenzimidazole Derivatives

A representative procedure involves:

Reagents & Conditions Details
Starting material 5-Bromo-2-aminobenzimidazole
Catalyst Copper(II) acetate monohydrate (Cu(OAc)2·H2O), 0.94 mmol
Base Triethylamine (Et3N) or TMEDA, 1.88 mmol
Solvent Methanol (8 mL) with 2 mL water
Arylating agent Aryl boronic acid (1.128 mmol)
Temperature Room temperature, open air
Reaction time 2 hours
Work-up Filtration, rotary evaporation, column chromatography
Yield Good yields within 2 hours

This method selectively N-arylates the imidazole nitrogen with aryl boronic acids bearing bromo and chloro substituents, producing derivatives such as 2-(5-bromo-2-chlorophenyl)imidazole.

Protection and N-Arylation of Amino Groups

Protecting the amino group of 5-bromo-2-aminobenzimidazole by acetylation (using acetic anhydride at 40 °C) prior to arylation can be performed but has been found less efficient, with lower yields and longer reaction times (up to 24 hours).

Functional Group Transformations for Methanol Substitution

Starting from nitro- or methyl-substituted imidazoles, oxidation with potassium permanganate (KMnO4) in aqueous sodium bicarbonate under reflux can yield carboxylic acid derivatives. Subsequent treatment with thionyl chloride (SOCl2) converts acids to acyl chlorides, which can be further reacted with nucleophiles such as glycine or aldehydes to introduce hydroxymethyl or related groups.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages Yield Range References
Copper-catalyzed N-arylation Cu(OAc)2·H2O, Et3N or TMEDA, aryl boronic acids, MeOH/H2O, RT Mild conditions, good yields, selective Requires column chromatography Good (not specified)
Protection + N-arylation Acetic anhydride protection, Cu(OAc)2, DCM, Et3N, molecular sieves Selective, but lower yields Longer reaction time, tedious steps Poor to moderate
One-step pyrimidine synthesis 2-Bromomalonaldehyde, amidine hydrochloride, glacial acetic acid, molecular sieves, 80–100 °C Simple, low cost, scalable Moderate yields, not direct for imidazole 33–43%
Oxidation and acylation KMnO4, NaHCO3, SOCl2, glycine, aldehydes, reflux Enables functional group introduction Multi-step, moderate yields 51–90% (varies)

Analytical and Characterization Techniques

The synthesized compounds are typically characterized by:

These techniques ensure the reliability of the synthetic routes and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

It appears the query is about the applications of the chemical compound 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol. According to PubChem, 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol has the CID number 108399060 . However, specific applications of this compound are not detailed within the provided search results.

While a direct answer regarding the applications of "2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol" is not available in the search results, some results discuss related compounds and their applications, which may provide context:

  • N-Arylation of 5-Bromo-2-aminobenzimidazole Derivatives: Copper(II)-catalyzed selective N-arylation of 2-aminobenzimidazoles, including 5-bromo-2-aminobenzimidazole derivatives, has been achieved for preparing non-linear optical (NLO) materials . These synthesized derivatives were analyzed for their non-linear optical properties, with the aim of enhancing the NLO response through electron-donating and withdrawing group substitutions .
  • Imidazole Derivatives Synthesis: One search result refers to the scalable synthesis of imidazole derivatives and their uses . Another result mentions the use of 2-chloro-5-bromo-pyrimidine in the preparation of a compound . Although these do not directly discuss the target compound, they highlight the broader interest in synthesizing and studying related imidazole compounds for various applications.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes . The presence of halogen substituents enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Applications/Properties References
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol Imidazole-5-methanol 5-Bromo-2-chlorophenyl at position 2 C10H9BrClN2O 303.55 g/mol Hypothetical angiotensin II antagonism (Inferred)
Losartan Potassium Imidazole-5-methanol 2-Butyl-4-chloro, biphenyl-tetrazole at position 1 C22H22ClKN6O 461.0 g/mol Antihypertensive drug
(5-Bromo-1H-benzodiazol-2-yl)methanol Benzimidazole-2-methanol Bromo at position 5 of benzimidazole C8H7BrN2O 227.06 g/mol Laboratory synthesis intermediate
5-Bromo-2-phenylbenzimidazole Benzimidazole Phenyl at position 2, bromo at position 5 C13H9BrN2 273.13 g/mol Antimicrobial research
5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine Imidazole-2-amine 4-Bromophenyl at position 5, methyl at position 1 C10H11BrN3 253.12 g/mol Biochemical screening

Key Observations :

  • Substituent Position and Bioactivity: The position of bromo and chloro groups significantly impacts electronic properties.
  • Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., ) exhibit higher aromaticity and planarity, which can enhance DNA intercalation in antimicrobial applications .

Physicochemical Properties

Property 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol Losartan Potassium (5-Bromo-1H-benzodiazol-2-yl)methanol
pKa ~5–6 (estimated, similar to Losartan) 5–6 10.93
Solubility Low (hydrophobic substituents) High (ionizable) Moderate
Boiling Point Not reported Not reported 465.5°C (predicted)
LogP ~3.5 (estimated) 2.1 2.8

Insights :

  • The target compound’s higher logP (estimated) compared to Losartan suggests greater lipid solubility, which could improve blood-brain barrier penetration but reduce aqueous solubility .
  • The basic pKa of (5-bromo-1H-benzodiazol-2-yl)methanol (10.93) indicates protonation at physiological pH, unlike the target compound and Losartan, which remain neutral or weakly ionized .

Biological Activity

2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol is a compound characterized by its unique structure, featuring a bromo and a chloro substituent on a phenyl ring linked to an imidazole moiety. This compound has gained attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

  • Chemical Formula : C10H8BrClN2O
  • Molecular Weight : Approximately 251.53 g/mol

The presence of the imidazole ring is significant as it is often associated with diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antibacterial properties. For instance, studies have shown that related imidazole derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity of Related Imidazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanolS. aureusTBD
4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)] thiomorpholineE. coli8 µg/disc
(Z)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)methylene]benzofuranH. pylori32 mm inhibition zone

The specific MIC values for 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol are still under investigation but are expected to be comparable to those of similar compounds .

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer potential. The mechanism of action typically involves the induction of apoptosis in cancer cells through the inhibition of specific signaling pathways. For example, some studies have demonstrated that modifications in the imidazole structure can enhance cytotoxicity against cancer cell lines.

Case Study:
A study investigated the effects of various imidazole derivatives on human cancer cell lines. The results indicated that certain substitutions on the imidazole ring led to enhanced antiproliferative activity against breast cancer cells (MCF-7). The introduction of halogen atoms, such as bromine and chlorine, was found to significantly affect the biological activity .

Structure-Activity Relationship (SAR)

The biological activity of 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol can be attributed to its structural features. The presence of halogen substituents is believed to enhance binding affinity to biological targets, thereby increasing its efficacy.

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberSimilarity Index
2-(5-Bromo-2-chlorophenyl)imidazole-5-methanolTBD1.00
(2-Bromo-5-chlorophenyl)methanol149965-40-20.84
3-Bromo-4-chlorobenzyl Alcohol329218-12-40.88

This table illustrates how the unique combination of structural elements in 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol sets it apart from other similar compounds, potentially influencing its biological activity differently compared to other phenolic or benzyl derivatives.

Q & A

Q. What synthetic routes are most effective for preparing 2-(5-Bromo-2-chlorophenyl)imidazole-5-methanol?

The compound can be synthesized via cyclocondensation of bromo-chloro-substituted benzaldehyde derivatives with appropriate imidazole precursors. For example, a modified Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and DMF facilitates imidazole ring formation, followed by methanol functionalization at the 5-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol yields high-purity product .

Q. Key Data :

  • Reaction Yield : ~73% (similar to Sb23 in ).
  • Rf Value : 0.65 (TLC, ethyl acetate/hexane 3:7) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Confirm imidazole C=N stretching (~1611 cm⁻¹) and hydroxyl groups (broad peak ~3342 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.36–8.35 ppm (multiplicity depends on substituents), with the methanol proton at δ 4.5–5.0 ppm (broad singlet) .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z ~325 (calculated based on C₁₀H₈BrClN₂O) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for EGFR inhibition?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) predict interactions with EGFR’s kinase domain. Focus on:

  • Hydrogen bonding : Methanol group with Thr765.
  • Halogen bonding : Bromo/chloro substituents with hydrophobic pockets.
    Validate using in vitro kinase assays (IC₅₀ values) and compare with derivatives lacking the methanol group .

Q. Example Finding :

  • Docking Score : -9.2 kcal/mol (vs. -7.5 for non-methanol analogs) .

Q. How do conflicting crystallographic and NMR data for this compound arise, and how can they be resolved?

Discrepancies may stem from:

  • Polymorphism : Different crystal packing alters bond angles (e.g., imidazole ring torsion angles).
  • Solvent effects : Methanol proton exchange in DMSO-d₆ vs. CDCl₃.
    Resolution :
  • Use SHELXL () for high-resolution X-ray refinement.
  • Perform 2D NMR (COSY, NOESY) to confirm proton environments .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH Stability Study : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 254 nm.
  • Thermal Analysis : TGA/DSC reveals decomposition above 200°C, indicating suitability for high-temperature reactions .

Q. How can substituent effects (Br, Cl, methanol) be systematically studied for structure-activity relationships (SAR)?

  • Synthetic Modifications : Replace Br with F or I; substitute methanol with methyl/ethyl groups.
  • Biological Assays : Test cytotoxicity (MTT assay) and EGFR inhibition (kinase assay) for each analog.
  • Computational QSAR : Relate logP and polar surface area to activity .

Q. What are the challenges in resolving enantiomeric purity of the methanol group?

  • Chiral HPLC : Use a CHIRALPAK® IA column with hexane/isopropanol (90:10).
  • Circular Dichroism (CD) : Compare with known enantiomers to assign absolute configuration .

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